1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
CAS No.:
Cat. No.: VC16581448
Molecular Formula: C29H29N7O3S
Molecular Weight: 555.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29N7O3S |
|---|---|
| Molecular Weight | 555.7 g/mol |
| IUPAC Name | 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea |
| Standard InChI | InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38) |
| Standard InChI Key | UPWWLYBNSALOST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name systematically describes its three-dimensional arrangement:
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A 5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl group forms the first urea substituent, providing steric bulk and aromatic stability.
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The second substituent is a 2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group, integrating a sulfide bridge and a fused pyrido-pyrazine ring system.
Table 1: Key Molecular Descriptors
The pyrido[2,3-b]pyrazin-8-yloxy group introduces a planar, heteroaromatic system capable of π-π stacking interactions, while the tert-butyl group enhances lipophilicity .
Synthesis and Chemical Reactivity
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole Synthesis | Hydrazine + β-diketone, reflux | 65–80% | |
| Urea Formation | Aryl isocyanate, DIPEA, DCM | 70–90% |
The methylsulfanyl group likely originates from thiol-etherification or nucleophilic substitution during intermediate stages.
Physicochemical Properties and Computational Analysis
Solubility and Drug-Likeness
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LogP: Predicted ~3.9 (moderate lipophilicity due to tert-butyl and aryl groups).
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Aqueous Solubility: <5 µg/mL (estimated), suggesting formulation challenges for intravenous delivery.
Table 3: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92% | SwissADME |
| CYP3A4 Inhibition | Moderate | PreADMET |
| Blood-Brain Barrier Penetration | Low | admetSAR |
Current Research and Future Directions
Preclinical Limitations
Interspecies variability in p38α inhibitor efficacy remains a hurdle. Rodent models underestimate human sensitivity by up to 10×, necessitating early human tissue testing .
Proposed Applications
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